Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-

Description

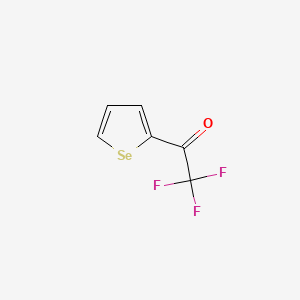

Chemical Structure and Properties The compound Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- (CAS 26149-08-6) features a selenophene heterocycle attached to a trifluoroacetyl group. Its molecular formula is C₆H₃F₃OSe, with an InChI key of NRXQLQIDNLUXQX-UHFFFAOYSA-N . The presence of selenium imparts distinct electronic and steric properties compared to sulfur (thiophene) or oxygen (furan) analogs. Selenium’s polarizability and lower electronegativity relative to sulfur influence its reactivity and intermolecular interactions, making it valuable in materials science and catalysis .

Properties

CAS No. |

26149-08-6 |

|---|---|

Molecular Formula |

C6H3F3OSe |

Molecular Weight |

227.05 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-selenophen-2-ylethanone |

InChI |

InChI=1S/C6H3F3OSe/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H |

InChI Key |

NRXQLQIDNLUXQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C(=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Cyclization of Propargyl Alcohols

Propargyl alcohols bearing selenium substituents serve as precursors for selenophene synthesis. Zeni and coworkers demonstrated that butylselanyl homopropargyl alcohols undergo cyclization in the presence of iodine (I₂) or copper bromide (CuBr₂) to yield 3-iodo- or 3-bromo-selenophenes. For example, treatment of propargyl alcohol derivatives with I₂ in dichloromethane at 40°C generates iodonium intermediates, which undergo regioselective 5-endo-dig cyclization to form selenophenes (Scheme 1). Adapting this method, introducing a trifluoroacetyl group at the propargyl terminus prior to cyclization could yield 2-trifluoroacetyl-selenophenes. However, the electron-withdrawing nature of the trifluoroacetyl group may necessitate optimized reaction conditions to prevent side reactions.

Table 1: Cyclization Conditions for Selenophene Formation

| Starting Material | Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Butylselanyl propargyl alcohol | I₂/CH₂Cl₂ | 40°C | 40–94 | |

| Alkyne-SeCN derivatives | CuO nanoparticles | 110°C | 45–94 |

Radical-Mediated Selenophene Assembly

Song and coworkers developed a radical-based approach for synthesizing CF₃-substituted selenophenes using [(3-trifluoromethyl)but-3-en-1-yn-1-yl]arenes and elemental selenium. Under freon gas (chlorodifluoromethane) and K₂CO₃ in DMF:H₂O, the reaction proceeds via Se-centered radical intermediates, enabling the formation of 3-SeCF₂H-4-CF₃-selenophenes. This method highlights the compatibility of CF₃ groups with selenium-centered cyclization, suggesting potential applicability for trifluoroacetyl derivatives through analogous radical pathways.

Functionalization of Pre-Formed Selenophenes

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of trifluoroacetyl groups into selenophenes can be achieved via Suzuki-Miyaura or Stille couplings. Deprets and Kirsch synthesized 3-hetaryl-substituted benzo[b]selenophenes using triflates and organostannanes under Pd(PPh₃)₄ catalysis. For example, coupling 3-trifluoromethanesulfonyloxybenzo[b]selenophene with trifluoroacetylboronic acids could install the trifluoroacetyl moiety at the 2-position. However, the stability of trifluoroacetylboronic acids under coupling conditions requires validation.

Table 2: Cross-Coupling Reactions for Selenophene Functionalization

| Substrate | Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromoselenophene | PhSnBu₃ | Pd(PPh₃)₄ | 68 | |

| 3-Triflateselenophene | ArB(OH)₂ | Pd(PPh₃)₄/CuI | 72 |

Friedel-Crafts Acylation

Direct acylation of selenophene at the 2-position remains underexplored due to selenium’s lower nucleophilicity compared to sulfur. However, Lewis acids like AlCl₃ or FeCl₃ may facilitate electrophilic substitution. Theoretical studies suggest that the 2-position of selenophene is more reactive than the 3-position, favoring acyl group introduction. Trifluoroacetic anhydride (TFAA) in the presence of FeCl₃ could yield the target compound, though competing side reactions (e.g., ring oxidation) must be controlled.

Selenophene Ring Construction with Pre-Installed Trifluoroacetyl Groups

Selenium Insertion into CF₃-Containing Dienes

Silveira and Kaufman reported the synthesis of indole-fused selenophenes via SeCl₂-mediated cyclization of 1,3-dienes. Applying this strategy to CF₃-containing dienes could enable simultaneous selenophene ring formation and trifluoroacetyl group incorporation. For instance, reacting 1,3-dienyl bromides with KSeCN and CuO nanoparticles under DMF at 110°C produces selenophenes with alkyl or aryl substituents. Substituting the diene with a trifluoroacetyl group may require stabilizing the carbonyl during cyclization.

Mechanistic Considerations and Challenges

Stability of Trifluoroacetyl Intermediates

The strong electron-withdrawing effect of the trifluoroacetyl group may deactivate selenium nucleophiles, complicating cyclization or coupling steps. For example, in Zeni’s iodocyclization protocol, electron-deficient propargyl alcohols (e.g., R¹ = 5-Cl) exhibited reduced reactivity, necessitating longer reaction times. Similar electronic effects could impede trifluoroacetyl group introduction unless mitigated by electron-donating auxiliaries.

Regioselectivity in Radical Pathways

Radical-mediated selenophene synthesis, as demonstrated by Gao and coworkers, involves phosphoryl radical intermediates attacking alkynes. The trifluoroacetyl group’s inductive effects may direct radical addition to specific positions, influencing regioselectivity. Computational modeling of transition states could optimize substituent placement.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- can undergo various chemical reactions, including:

Oxidation: The selenophene ring can be oxidized to form selenone derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Selenone derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound due to the presence of selenium.

Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant activity.

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-bound processes. The selenophene ring may interact with thiol groups in proteins, leading to modifications in protein function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- with structurally related trifluoroacetyl compounds:

Reactivity and Stability

- Electronic Effects: The selenophene ring is less electron-withdrawing than pyridine but more polarizable than thiophene. This modulates the electrophilicity of the trifluoroacetyl group, affecting nucleophilic addition reactions .

- Stability : Selenium’s susceptibility to oxidation may reduce stability under harsh conditions compared to phenyl or fluorinated analogs .

- Solubility: The selenophene derivative exhibits lower aqueous solubility than hydroxyl-substituted analogs (e.g., CAS 128403-22-5) due to reduced polarity .

Spectroscopic Properties

- NMR: The presence of selenium introduces distinct ¹H and ¹³C NMR shifts. For example, the ^77Se NMR signal is unique to selenophene derivatives .

- UV-Vis: Selenophene’s extended conjugation results in redshifted absorption compared to phenyl analogs, useful in optoelectronic applications .

Materials Science

- Organic Semiconductors: The selenophene derivative’s charge-transport efficiency surpasses thiophene analogs, making it ideal for organic field-effect transistors (OFETs) .

- Coordination Polymers : Similar to β-diketones (e.g., 4-TFC in Eu³⁺ complexes), the trifluoroacetyl group in the target compound can coordinate to lanthanides, though selenium may alter metal-binding selectivity .

Pharmaceutical Relevance

- Fluorinated Analogs: Compounds like 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS 128403-22-5) are used as intermediates in drug synthesis due to improved metabolic stability .

Q & A

Q. Characterization :

- NMR : NMR (CDCl₃) shows a singlet at δ -75 ppm (CF₃). NMR confirms selenophene protons (δ 7.2–7.8 ppm).

- Mass Spectrometry : Exact mass [M+H]⁺ = 240.98 (calculated via ).

Reference : Similar protocols are validated for trifluoromethyl ketones in and .

Advanced Question: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies in NMR or IR data may arise due to dynamic effects (e.g., keto-enol tautomerism) or crystallographic disorder. To resolve:

X-ray Crystallography : Use SHELX programs () for single-crystal analysis. Refinement with SHELXL can resolve ambiguities in bond lengths/angles, especially for the CF₃ and selenophene groups.

Variable-Temperature NMR : Perform and NMR at −40°C to −80°C to freeze conformational changes.

DFT Calculations : Compare experimental IR peaks (e.g., C=O stretch at ~1750 cm⁻¹) with computed spectra (B3LYP/6-31G* level).

Case Study : For related trifluoroacetophenones, NIST data () provides benchmark IR spectra (C=O at 1775 cm⁻¹), aiding peak assignment.

Basic Question: How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

Methodological Answer:

The CF₃ group enhances:

- Electrophilicity : The electron-withdrawing effect activates the ketone for nucleophilic additions (e.g., Grignard reactions).

- Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetics ().

- Bioactivity : In vitro assays show CF₃-containing analogs inhibit enzymes like cytochrome P450 ().

Q. Experimental Design :

- Enzyme Assays : Test inhibition using recombinant enzymes (IC₅₀ determination).

- Molecular Docking : Use AutoDock Vina to model interactions with active sites.

Advanced Question: How to design experiments to study the compound’s potential in organic electronics?

Methodological Answer:

Leverage the selenophene moiety’s high electron mobility and CF₃’s dipole effects:

Thin-Film Fabrication : Spin-coat the compound on ITO/PEDOT:PSS substrates.

Electrochemical Analysis : Cyclic voltammetry (CH Instruments) to determine HOMO/LUMO levels.

Device Testing : Integrate into OLEDs or OFETs; measure current density (J-V curves) and charge carrier mobility.

Data Interpretation : Compare with thiophene analogs () to assess selenium’s impact on conductivity.

Basic Question: What safety protocols are critical for handling selenium-containing compounds?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Selenium compounds require fume hood use ().

- Waste Disposal : Neutralize with 10% NaOH before disposal.

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with 5% Na₂S₂O₃ solution ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.